molecular formula C17H17N3O3 B10922341 N-(4-ethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-ethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922341
M. Wt: 311.33 g/mol
InChI Key: VZLOCSWVEOOKAR-UHFFFAOYSA-N
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Description

N~4~-(4-ETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of phenylpyridines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethylisoxazole ring, and a pyridine carboxamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with 3,6-dimethylisoxazole in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with pyridine-4-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-ETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~4~-(4-ETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-ETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-ETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group, dimethylisoxazole ring, and pyridine carboxamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-4-22-13-7-5-12(6-8-13)19-16(21)14-9-10(2)18-17-15(14)11(3)20-23-17/h5-9H,4H2,1-3H3,(H,19,21)

InChI Key

VZLOCSWVEOOKAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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